molecular formula C8H7IO3 B1590444 4-Iodo-2-methoxybenzoic acid CAS No. 89942-34-7

4-Iodo-2-methoxybenzoic acid

Cat. No.: B1590444
CAS No.: 89942-34-7
M. Wt: 278.04 g/mol
InChI Key: KKAZLRGZDIWYJT-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3. It is characterized by the presence of an iodine atom and a methoxy group attached to a benzoic acid core. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methoxybenzoic acid can be synthesized through several methods, including the iodination of 2-methoxybenzoic acid. The reaction typically involves the use of iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions need to be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxybenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of esters or amides.

Scientific Research Applications

4-Iodo-2-methoxybenzoic acid is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Iodo-2-methoxybenzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromobenzoic acid

  • 4-Chlorobenzoic acid

  • 4-Fluorobenzoic acid

  • 4-Iodo-3-methoxybenzoic acid

Biological Activity

4-Iodo-2-methoxybenzoic acid (IMBA) is a halogenated benzoic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of IMBA, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H7IO3C_8H_7IO_3 and is characterized by the presence of an iodine atom and a methoxy group on the benzene ring. Its structure enhances its reactivity and interaction with biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that IMBA exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, IMBA demonstrated promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance, it showed effective inhibition against Mycobacterium tuberculosis with MIC values around 58.5 µg/mL, suggesting its potential as an anti-tubercular agent .

Anti-inflammatory Properties

IMBA's anti-inflammatory effects have been explored through various in vitro assays. The compound has been shown to inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This activity indicates its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of IMBA has been evaluated in cellular models, revealing its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant for conditions associated with oxidative damage, including neurodegenerative diseases and cardiovascular disorders.

The mechanisms underlying the biological activities of IMBA are multifaceted:

  • Enzyme Inhibition : IMBA may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. The presence of the iodine atom enhances binding affinity through halogen bonding.
  • Receptor Binding : The methoxy group can influence the compound's lipophilicity, facilitating its interaction with cell membranes and receptors.
  • pH-Dependent Activity : Studies have indicated that IMBA's efficacy may vary with pH levels, which could be crucial for its application in different biological environments .

Case Studies

  • Antitubercular Activity : A study conducted on various iodinated derivatives, including IMBA, highlighted its superior activity against M. tuberculosis. The results showed that IMBA not only inhibited bacterial growth but also affected the pH homeostasis within bacterial cells, thereby enhancing its therapeutic potential .
  • Cytotoxicity Assessments : Cytotoxicity tests on murine macrophages indicated that IMBA exhibited low toxicity at therapeutic concentrations (>500 µg/mL), suggesting a favorable safety profile for further development .

Comparative Analysis with Related Compounds

Compound NameMIC (µg/mL)Cytotoxicity (CC50 µg/mL)Biological Activity
This compound58.5>500Antitubercular, anti-inflammatory
5-Iodo-2-methoxybenzoic acid64.4>500Antimicrobial
Salicylic Acid104155Anti-inflammatory

Properties

IUPAC Name

4-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZLRGZDIWYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541185
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89942-34-7
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-iodo-2-methoxybenzoic acid methyl ester of Step A (2.7 g, 9.24 mmol) was dissolved in tetrahydrofuran (40 mL) and 1 N sodium hydroxide (20 mL, 20 mmol) was added. The reaction mixture was heated at reflux for 3 hours, then cooled and concentrated in vacuo to give an orange oil that was partitioned between ethyl acetate and 2 N hydrochloric acid. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 2.5 g of title product as a yellow-orange solid, m.p. 144–146° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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